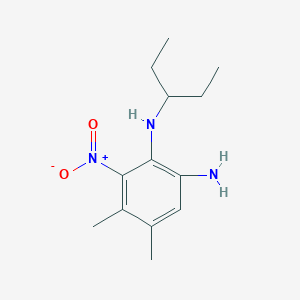

N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine

Description

N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine is an organic compound with a complex structure It is characterized by the presence of an ethylpropyl group attached to the nitrogen atom, along with two methyl groups and a nitro group on a benzene ring

Properties

IUPAC Name |

4,5-dimethyl-3-nitro-2-N-pentan-3-ylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-5-10(6-2)15-12-11(14)7-8(3)9(4)13(12)16(17)18/h7,10,15H,5-6,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAAQXSIAFALQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028583 | |

| Record name | 4,5-Dimethyl-3-nitro-2-N-pentan-3-ylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine typically involves multiple steps. One common method includes the nitration of 4,5-dimethyl-1,2-benzenediamine followed by the introduction of the ethylpropyl group through alkylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The methyl and ethylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine include:

- N-(1-Ethylpropyl)-2,6-dinitro-3,4-xylidine

- 4,5-Dimethyl-2-nitroaniline

- 3,4-Dimethyl-2,6-dinitroaniline

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the ethylpropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine, with the CAS number 66382-22-7, is a complex organic compound that serves as a metabolite of Pendimethalin, an herbicide used for controlling various weeds. This compound's molecular formula is , and it has a molecular weight of 251.32 g/mol. Understanding its biological activity is crucial for evaluating its safety and efficacy in agricultural applications.

Toxicological Studies

Toxicological assessments of related compounds indicate that nitroaniline derivatives can exhibit varying degrees of toxicity depending on their structure and substituents. For instance, 3-nitro-o-phenylenediamine has shown potential mutagenic effects in certain studies. However, specific data on the toxicity and mutagenicity of this compound remains sparse .

Case Studies and Research Findings

- Herbicide Metabolite Studies : Research indicates that metabolites of herbicides like Pendimethalin can persist in the environment and may have unintended ecological impacts. A study highlighted the degradation pathways of Pendimethalin and its metabolites in soil and water systems, emphasizing the need for understanding their long-term effects on non-target organisms .

- Electrochemical Synthesis Applications : Khazalpour and Nematollahi (2015) explored the electrochemical synthesis of sulfonamide derivatives from benzenediamines, which may provide insights into the synthetic pathways applicable to this compound. Such methodologies could enhance the compound's utility in pharmaceutical applications.

- Catalytic Properties : The role of benzenediamines in catalysis has been documented extensively. Zolfigol et al. (2016) discussed how derivatives can facilitate reactions under green chemistry principles, suggesting potential applications for this compound in sustainable chemical processes.

Data Table: Properties and Characteristics

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 66382-22-7 |

| Molecular Formula | C13H21N3O2 |

| Molecular Weight | 251.32 g/mol |

| IUPAC Name | 4,5-dimethyl-3-nitro-N2-(pentan-3-yl)benzene-1,2-diamine |

| Toxicological Classification | Potentially toxic; further studies required |

Q & A

Basic Questions

Q. What are the recommended methods for handling and stabilizing N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine during experimental procedures?

- Methodology : Store the compound at -20°C under inert conditions to prevent degradation, as nitro-aromatic diamines are prone to decomposition over time . Use anhydrous solvents (e.g., ethanol or ethyl acetate) for solubilization, and conduct reactions under nitrogen to minimize oxidation. Immediate use after synthesis is advised, as observed in analogous diamine systems .

Q. How can researchers confirm the successful synthesis of this compound using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Verify substituent positions (e.g., methyl groups at C4/C5, ethylpropyl at N2) and nitro-group integration.

- UV-Vis : A λmax near 255 nm indicates nitro-group conjugation, consistent with structurally related nitro-aromatics .

- TLC Monitoring : Use ethanol-based eluents (Rf ~0.3–0.5) to track reaction progress, as described in nitro-reduction protocols .

Advanced Research Questions

Q. What experimental considerations are critical when designing condensation reactions involving this compound?

- Methodology :

- Reaction Kinetics : The electron-withdrawing nitro group slows oxidative condensations. Elevate temperatures (70–80°C) and use iodine catalysts to accelerate reactivity, as demonstrated with 4-nitro-1,2-benzenediamine derivatives .

- Steric Effects : The 1-ethylpropyl substituent may necessitate extended reaction times (5–7 hours) compared to less hindered diamines .

Q. How should researchers address contradictory solubility data reported for nitro-substituted benzenediamine derivatives?

- Methodology :

- Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (ethyl acetate) under controlled temperatures.

- Crystallinity Analysis : Use XRPD to differentiate polymorphic forms, as conflicting solubility reports may arise from crystalline vs. amorphous states .

- Stability : Monitor solubility over time, as nitro groups can hydrolyze under prolonged exposure to moisture .

Q. What strategies optimize the selective reduction of the nitro group in sterically hindered derivatives like this compound?

- Methodology :

- SnCl2 Reduction : Use SnCl2·2H2O in ethanol (75°C, 5–7 hours) to reduce nitro groups while preserving methyl and ethylpropyl substituents, as validated in fluorobenzenediamine synthesis .

- Catalytic Transfer Hydrogenation : For better selectivity, employ Pd-C with ammonium formate, which avoids over-reduction of aromatic rings .

Data Contradiction Analysis

Q. Why do studies report varying yields for nitro-group reductions in similar diamines?

- Resolution :

- Condition Variability : Higher SnCl2 ratios (7 mmol per 1 mmol substrate) improve yields but risk byproduct formation .

- Alkali Treatment : Post-reduction NaOH addition (to pH >9) minimizes tin oxide precipitates, critical for consistent yields .

Q. How do substituents influence the reactivity of this compound in MALDI-MS applications?

- Analysis :

- Electron-Withdrawing Effects : The nitro group reduces ionization efficiency compared to methyl-substituted analogs.

- Matrix Optimization : Use α-cyano-4-hydroxycinnamic acid (CHCA) to enhance signal intensity, as demonstrated with nitro-aromatic diamines .

Key Methodological Insights from Literature

- Nitro Group Reactivity : Electron-withdrawing substituents (e.g., -NO2) require elevated temperatures for oxidative condensations, while electron-donating groups (e.g., -CH3) accelerate reactions at room temperature .

- Stability Protocols : Labile diamines should be used immediately post-synthesis or stored at -20°C to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.